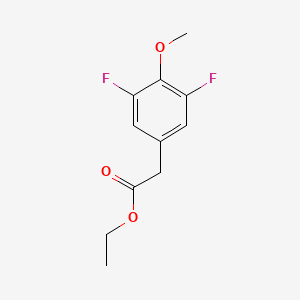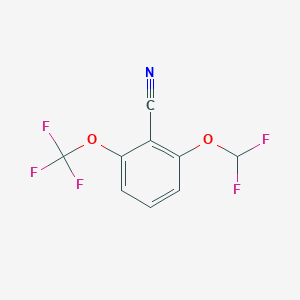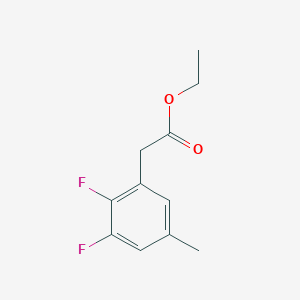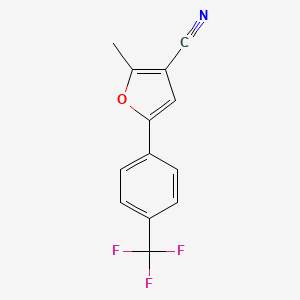
4-(2,6-Dimethylmorpholin-4-yl)-2,3,5-trifluorobenzoic acid
Descripción general
Descripción
“4-(2,6-Dimethylmorpholin-4-yl)-2,3,5-trifluorobenzoic acid” is a chemical compound with the CAS Number: 1021243-39-9 . It has a molecular weight of 235.28 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 235.28 .Aplicaciones Científicas De Investigación
Morpholine Derivatives
Morpholine derivatives are of significant interest due to their widespread applications in medicinal chemistry and material science. For instance, morpholine and its derivatives have been utilized as scaffolds in the synthesis of various pharmaceuticals due to their bioactive properties. They are involved in the synthesis of enzyme inhibitors and have been studied for their potential in treating diseases through inhibitory activities against specific enzymes (Boy et al., 2020). Moreover, morpholine frameworks are incorporated into complex molecules designed for data security protection, demonstrating the versatility of morpholine derivatives beyond pharmaceutical applications (Zhongming Song et al., 2016).
Trifluorobenzoic Acid
Compounds containing the trifluorobenzoic acid moiety are crucial intermediates in organic synthesis and have applications in developing materials and pharmaceuticals. The trifluorobenzoic group enhances molecular properties such as metabolic stability, binding affinity, and the ability to cross biological barriers, making it valuable in drug design. An example of its application is in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, highlighting its importance as a synthetic intermediate in pharmaceutical industry and material science (Q. Deng et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-2,3,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-6-4-17(5-7(2)20-6)12-9(14)3-8(13(18)19)10(15)11(12)16/h3,6-7H,4-5H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNCHJJWKJWFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















